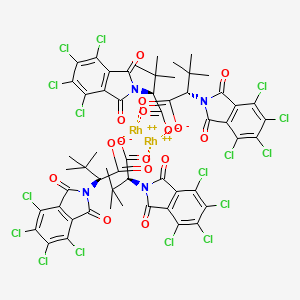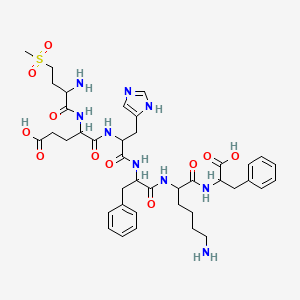![molecular formula C34H40O6 B12301315 (E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12301315.png)
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[2,4-dihidroxi-3-[(E)-1-(4-hidroxifenil)dodec-2-enil]-6-metoxifenil]-3-(4-hidroxifenil)prop-2-en-1-ona es un compuesto orgánico complejo caracterizado por múltiples grupos hidroxilo, un grupo metoxi y un sistema conjugado de dobles enlaces
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-1-[2,4-dihidroxi-3-[(E)-1-(4-hidroxifenil)dodec-2-enil]-6-metoxifenil]-3-(4-hidroxifenil)prop-2-en-1-ona típicamente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de la estructura central de fenilprop-2-en-1-ona, seguida de la introducción de grupos hidroxilo y metoxi a través de reacciones de funcionalización selectiva. Los reactivos comunes utilizados en estos pasos incluyen fenoles, aldehídos y varios catalizadores para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar técnicas de síntesis orgánica a gran escala, incluido el uso de reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes del producto. Las condiciones de reacción se optimizan para maximizar la eficiencia de cada paso, a menudo involucrando control de temperatura, selección de solventes y procesos de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-1-[2,4-dihidroxi-3-[(E)-1-(4-hidroxifenil)dodec-2-enil]-6-metoxifenil]-3-(4-hidroxifenil)prop-2-en-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas u otros derivados oxidados.
Reducción: Los dobles enlaces en el sistema conjugado se pueden reducir a enlaces simples, alterando las propiedades electrónicas del compuesto.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio o trióxido de cromo, agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, y nucleófilos como haluros o aminas. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y, a veces, el uso de catalizadores para mejorar las velocidades de reacción.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados saturados. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a una variedad diversa de productos.
Aplicaciones Científicas De Investigación
(E)-1-[2,4-dihidroxi-3-[(E)-1-(4-hidroxifenil)dodec-2-enil]-6-metoxifenil]-3-(4-hidroxifenil)prop-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antioxidantes y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos, como actividades anticancerígenas o antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor de varios productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (E)-1-[2,4-dihidroxi-3-[(E)-1-(4-hidroxifenil)dodec-2-enil]-6-metoxifenil]-3-(4-hidroxifenil)prop-2-en-1-ona implica su interacción con objetivos moleculares y vías específicos. Los grupos hidroxilo y metoxi del compuesto pueden participar en enlaces de hidrógeno y otras interacciones con moléculas biológicas, potencialmente afectando la actividad enzimática o las vías de señalización. El sistema conjugado de dobles enlaces también puede desempeñar un papel en sus propiedades electrónicas y reactividad.
Comparación Con Compuestos Similares
Compuestos similares
Adapalene Related Compound E: Un compuesto con características estructurales similares, utilizado en aplicaciones farmacéuticas.
Methylammonium Lead Halide: Otro compuesto con una estructura compleja, utilizado en diversas aplicaciones tecnológicas.
Singularidad
(E)-1-[2,4-dihidroxi-3-[(E)-1-(4-hidroxifenil)dodec-2-enil]-6-metoxifenil]-3-(4-hidroxifenil)prop-2-en-1-ona es único debido a su combinación específica de grupos funcionales y sistema conjugado, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C34H40O6 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+ |
Clave InChI |
NVLDQJNCARJUPM-NRLZKTNLSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/C(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O |
SMILES canónico |
CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


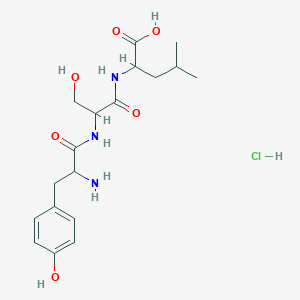
![4-[(4-Acetyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B12301246.png)
![N-[5-(3-hydroxypyrrolidin-1-yl)-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide](/img/structure/B12301249.png)
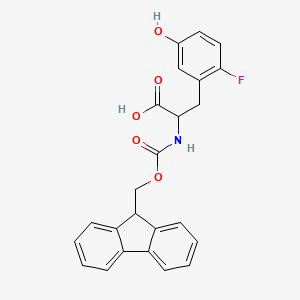
![(2S)-2-({[(2H-1,3-Benzodioxol-5-yl)methyl]carbamoyl}amino)-3-phenylpropanoic acid](/img/structure/B12301266.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B12301280.png)
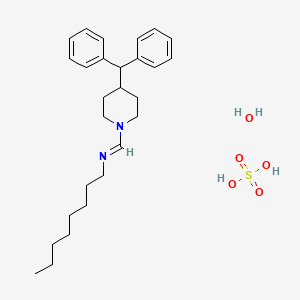
![6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-, methyl ester, (6S)-](/img/structure/B12301308.png)
![1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;hydrate](/img/structure/B12301322.png)
